molecular formula C18H19BrN2O3S B3313204 4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946349-31-1

4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B3313204
CAS RN: 946349-31-1
M. Wt: 423.3 g/mol
InChI Key: WJHGWXWBFSEPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPTES, and it has been shown to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. In

Mechanism of Action

BPTES inhibits the activity of glutaminase by binding to a specific site on the enzyme. This binding causes a conformational change in the enzyme, which ultimately leads to its inhibition. The exact mechanism of this inhibition is still not fully understood, but it is believed to involve the disruption of the active site of the enzyme.
Biochemical and Physiological Effects
BPTES has been shown to have a significant effect on cancer cell metabolism. By inhibiting glutaminase, it can disrupt the production of energy and biosynthetic precursors that are necessary for cancer cell growth and survival. This can potentially lead to the inhibition of cancer cell growth and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of BPTES is its specificity for glutaminase. This specificity allows for the selective inhibition of cancer cell metabolism without affecting normal cells. However, there are also some limitations to the use of BPTES in lab experiments. One of the main limitations is its low solubility, which can make it difficult to use in certain experiments. Additionally, BPTES has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on BPTES. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the investigation of the potential use of BPTES in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of BPTES and its potential applications in other areas of scientific research.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. By inhibiting glutaminase, BPTES can disrupt this metabolic pathway and potentially inhibit the growth of cancer cells.

properties

IUPAC Name

4-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-3-4-13-5-8-15(12-17(13)21)20-25(23,24)16-9-6-14(19)7-10-16/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGWXWBFSEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Reactant of Route 6
4-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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